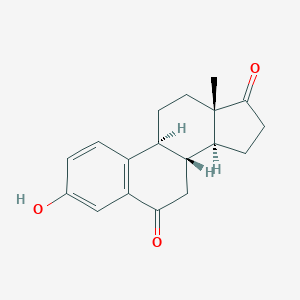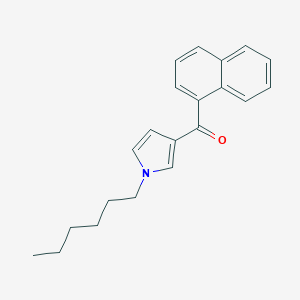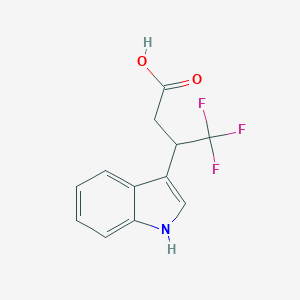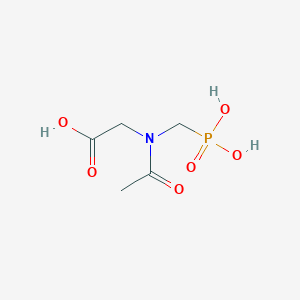
N-乙酰草甘膦
描述
N-Acetylglyphosate (NAG) is a metabolite of the pesticide Glyphosphate . It is an acetylated form of glyphosate, which inhibits the growth of plants by inhibiting the synthesis of three important plant enzymes: 5-enolpyruvylshikimate-3-phosphate synthase, shikimate dehydrogenase, and acetolactate synthase .
Synthesis Analysis
Glyphosate can be synthesized from glycine and by oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA). There are also promising “atom-efficient” methods such as dealkylation of N-substituted glyphosates .
Molecular Structure Analysis
The molecular formula of N-Acetylglyphosate is C5H10NO6P . Its average mass is 211.110 Da and its monoisotopic mass is 211.024567 Da .
Chemical Reactions Analysis
Glyphosate and its metabolites have been analyzed using various methods such as HPLC-FLD for determining residues in different samples . A new analytical method for lentils along with validation data was received by the Meeting .
Physical And Chemical Properties Analysis
N-Acetylglyphosate has a density of 1.6±0.1 g/cm3, a boiling point of 540.3±60.0 °C at 760 mmHg, and a flash point of 280.6±32.9 °C . It has 7 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds .
科学研究应用
草甘膦耐受基因发现:Castle 等人(2004 年) 的一项研究发现了表现出草甘膦 N-乙酰转移酶 (GAT) 活性的酶,这对于通过 N-乙酰化解毒草甘膦至关重要。这项研究意义重大,因为它为开发耐草甘膦转基因生物(如大肠杆菌、拟南芥、烟草和玉米)铺平了道路。
作物耐受性的酶促修饰:Siehl 等人(2005 年) 的另一项研究重点关注微生物乙酰转移酶在草甘膦修饰中的进化。该研究强调了有效 N-乙酰化草甘膦作为一种策略的重要性,以赋予烟草和玉米等作物强大的草甘膦耐受性。
草甘膦检测和评估技术:Viirlaid 等人(2015 年) 的研究深入探讨了使用氨基活化的纳米和微粒开发草甘膦稳定和浓缩方法。这对于提高环境样品中草甘膦评估的灵敏度和可靠性至关重要。
草甘膦抗性的分子基础:Pollegioni 等人(2011 年) 的一项研究回顾了通过蛋白质工程和分子进化获得的草甘膦抗性机制,强调了草甘膦在除草剂抗性转基因植物中的关键作用。
环境和健康影响:Landrigan 和 Belpoggi(2018 年) 强调了对草甘膦健康影响进行独立研究的必要性。该研究指出了围绕草甘膦存在的监管不确定性和相互矛盾的健康危害报告。
草甘膦在农业实践中的应用:Dodds(2020 年) 的工作重点关注食品中的草甘膦污染,探讨了其在农业中的广泛使用及其潜在影响。
安全和危害
未来方向
AOAC is proposing the establishment of a working group to develop a voluntary consensus standard (or standards) for the simultaneous determination of glyphosate (including glyphosate trimesium) and its metabolites: N-acetylglyphosate, aminomethylphosponic acid (AMPA), and N-acetyl-aminophosphonic acid (N-acetyl AMPA) in the following .
属性
IUPAC Name |
2-[acetyl(phosphonomethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFECXRMSKVFCNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634650 | |
| Record name | N-Acetyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetylglyphosate | |
CAS RN |
129660-96-4 | |
| Record name | N-Acetylglyphosate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129660964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[N-(phosphonomethyl)acetamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLGLYPHOSATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C18VQM3RI4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline](/img/structure/B123486.png)
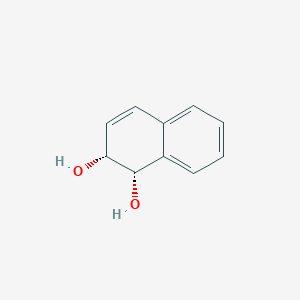
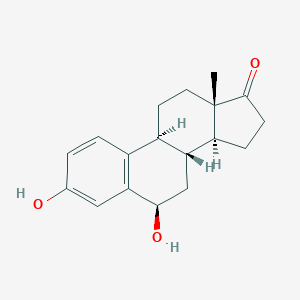
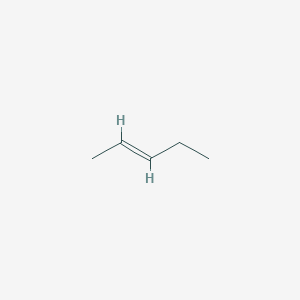
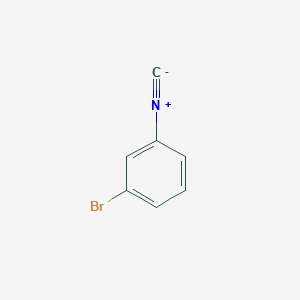
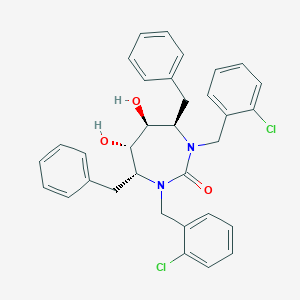
![6-Acetylpyrrolo[1,2-a]pyrazine](/img/structure/B123494.png)
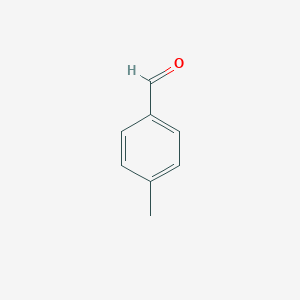
![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)
